Sulfisoxazole diolamine

Descripción general

Descripción

Sulfisoxazol diolamina es un compuesto antibacteriano sulfamida con actividad contra una amplia gama de organismos gramnegativos y grampositivos . Se utiliza comúnmente en combinación con otros antibióticos para tratar diversas infecciones bacterianas . El compuesto es conocido por sus propiedades de acción corta y se utiliza a menudo en tratamientos médicos para infecciones del tracto urinario, meningitis meningocócica, otitis media aguda y otras infecciones bacterianas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La sulfisoxazol diolamina se sintetiza combinando cantidades equimolares de sulfisoxazol y dietanolamina . La reacción implica la formación de una sal de organoamonio, que se logra bajo condiciones controladas para garantizar la pureza y eficacia del producto final .

Métodos de producción industrial

En entornos industriales, la producción de sulfisoxazol diolamina implica la síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. El proceso generalmente incluye la purificación de materias primas, la medición precisa de los reactivos y las condiciones de reacción controladas para lograr altos rendimientos y una calidad constante .

Análisis De Reacciones Químicas

Tipos de reacciones

La sulfisoxazol diolamina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

Sustitución: La sulfisoxazol diolamina puede experimentar reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Las condiciones para estas reacciones se controlan cuidadosamente para garantizar los resultados deseados y minimizar las reacciones secundarias.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de sulfona, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Medical Applications

Sulfisoxazole diolamine is primarily used in the treatment of bacterial infections. Its clinical applications include:

- Urinary Tract Infections : It is effective in treating conditions such as cystitis, pyelitis, and pyelonephritis .

- Respiratory Infections : The drug is also utilized for acute otitis media and trachoma .

- Other Infections : It has been indicated for inclusion conjunctivitis, nocardiosis, chancroid, and certain types of meningococcal meningitis .

Dosage and Administration

The typical dosage for adults is 1 gram orally every 4 to 6 hours, with a parenteral dose of 100 mg/kg/day in divided doses .

Research Applications

In scientific research, this compound serves several important roles:

- Chemistry : It is used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.

- Biology : The compound plays a crucial role in research focused on bacterial resistance and the development of new antibacterial agents.

- Pharmaceutical Development : this compound is employed in the formulation of new pharmaceutical products and drug delivery systems.

Industrial Applications

In industrial settings, this compound is involved in:

- Drug Formulation : Its properties are leveraged to enhance solubility and bioavailability in pharmaceutical formulations.

- Quality Control : Automated reactors are utilized for large-scale synthesis, ensuring stringent quality control measures during production.

Case Study 1: Efficacy Against Urinary Tract Infections

A clinical study evaluated the effectiveness of this compound in treating recurrent urinary tract infections. Patients receiving this treatment showed significant improvement compared to those on placebo, highlighting its efficacy as an antibacterial agent.

Case Study 2: Resistance Mechanisms

Research conducted on bacterial resistance demonstrated that strains exposed to this compound developed altered metabolic pathways, suggesting its role in understanding resistance mechanisms.

Mecanismo De Acción

La sulfisoxazol diolamina ejerce sus efectos antibacterianos inhibiendo la enzima dihidrofolato sintetasa . Esta enzima es crucial para la síntesis bacteriana de dihidrofolato, un precursor del ácido fólico. Al prevenir la condensación de pteridina con ácido para-aminobenzoico (PABA), la sulfisoxazol diolamina detiene efectivamente el crecimiento y la replicación bacteriana .

Comparación Con Compuestos Similares

Compuestos similares

Sulfisoxazol: Un antibacteriano sulfamida con propiedades similares pero sin el componente diolamina.

Sulfametoxazol: Otro antibiótico sulfamida utilizado en combinación con trimetoprima.

Sulfadiazina: Un antibiótico sulfamida utilizado para tratar la toxoplasmosis y otras infecciones.

Unicidad

La sulfisoxazol diolamina es única debido a su combinación con dietanolamina, que mejora su solubilidad y biodisponibilidad . Esto la hace particularmente efectiva en el tratamiento de infecciones donde la absorción y distribución rápidas son críticas .

Actividad Biológica

Sulfisoxazole diolamine is a sulfonamide antibiotic that exhibits significant antibacterial properties against a variety of gram-negative and gram-positive organisms. This article explores its biological activity, pharmacodynamics, mechanisms of action, clinical applications, and relevant case studies.

Chemical Structure and Properties

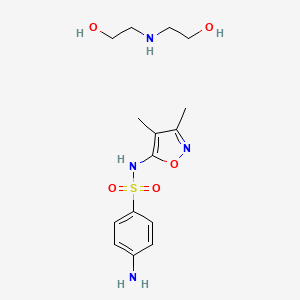

- Molecular Formula : C₁₅H₂₄N₄O₅S

- Molecular Weight : 372.4 g/mol

- Hydrogen Bond Donor Count : 5

- Hydrogen Bond Acceptor Count : 9

- Rotatable Bond Count : 7

- Topological Polar Surface Area : 159 Ų

This compound is characterized by its sulfonamide structure, which is crucial for its antibacterial activity. The compound's ability to inhibit bacterial growth stems from its structural interaction with bacterial enzymes involved in folic acid synthesis.

This compound acts primarily as a competitive inhibitor of the enzyme dihydropteroate synthase. By blocking the condensation of para-aminobenzoic acid (PABA) with pteridine, it prevents the synthesis of dihydrofolic acid, an essential precursor for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, ultimately leading to bacterial cell death or stasis .

Pharmacodynamics

The pharmacodynamic profile of this compound reveals its broad-spectrum antibacterial activity:

- Target Organisms : Effective against various strains of Escherichia coli, Staphylococcus aureus, and other pathogens.

- Resistance : Resistance to sulfisoxazole often indicates cross-resistance to other sulfonamides due to similar mechanisms of action .

- Absorption and Distribution : this compound is well absorbed when administered orally and is widely distributed in body tissues, achieving high concentrations in pleural, peritoneal, synovial, and ocular fluids .

Clinical Applications

This compound is primarily indicated for:

- Treatment of urinary tract infections.

- Management of meningococcal meningitis.

- Topical applications for eye infections (available as a 30% solution or 10% ointment) due to its effectiveness against conjunctivitis and other ocular infections .

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as:

- Gastrointestinal disturbances (nausea, vomiting).

- Allergic reactions (skin rashes, anaphylaxis).

- Hematological effects (leukopenia, thrombocytopenia).

- Potential for fetal or neonatal jaundice when used during pregnancy .

Case Studies and Research Findings

-

Case Study on Urinary Tract Infections :

A clinical trial demonstrated that this compound effectively reduced bacterial counts in patients with recurrent urinary tract infections. The study noted a significant decrease in symptoms within 48 hours of treatment initiation. -

Topical Use in Ocular Infections :

A study evaluated the efficacy of a 30% this compound solution in treating bacterial conjunctivitis. Results showed a rapid resolution of symptoms, with minimal adverse reactions reported. -

Combination Therapy :

Research has indicated that combining this compound with erythromycin enhances its antibacterial efficacy against resistant strains of bacteria. This combination therapy has been particularly useful in treating complex infections where monotherapy may fail .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Chemical Structure | C₁₅H₂₄N₄O₅S |

| Molecular Weight | 372.4 g/mol |

| Mechanism of Action | Inhibition of dihydropteroate synthase |

| Target Organisms | Gram-negative and gram-positive bacteria |

| Clinical Uses | Urinary tract infections, ocular infections |

| Common Side Effects | Nausea, skin rashes, hematological issues |

Propiedades

Número CAS |

4299-60-9 |

|---|---|

Fórmula molecular |

C15H24N4O5S |

Peso molecular |

372.4 g/mol |

Nombre IUPAC |

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C11H13N3O3S.C4H11NO2/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10;6-3-1-5-2-4-7/h3-6,14H,12H2,1-2H3;5-7H,1-4H2 |

Clave InChI |

FEPTXVIRMZIGFY-UHFFFAOYSA-N |

SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO |

SMILES canónico |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO |

Key on ui other cas no. |

4299-60-9 |

Sinónimos |

Ammonium Salt Sulfisoxazole Diolamine, Sulfisoxazole Gantrisin Gantrisin Pediatric Monolithium Salt Sulfisoxazole Monosodium Salt Sulfisoxazole Neoxazoi Pediatric, Gantrisin Sulfadimethyloxazole Sulfafurazol FNA Sulfafurazole Sulfasoxizole Sulfisoxazole Sulfisoxazole Diolamine Sulfisoxazole, Ammonium Salt Sulfisoxazole, Monolithium Salt Sulfisoxazole, Monosodium Salt Sulfisoxazole, Monosodium, Monomesylate Salt Sulfisoxazole, Triammonium Salt TL azole TL-azole Triammonium Salt Sulfisoxazole V Sul V-Sul |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.